
PI3Kgamma inhibitor 1
Vue d'ensemble
Description
Phosphoinositide 3-kinase gamma (PI3Kgamma) inhibitors are a class of compounds that target the PI3Kgamma enzyme, which plays a crucial role in intracellular signaling pathways. These inhibitors are particularly significant in the context of cancer treatment, as they can disrupt the signaling pathways that promote tumor growth and survival . PI3Kgamma inhibitor 1 is a potent and selective inhibitor of the PI3Kgamma isoform, making it a valuable tool in both research and therapeutic applications .
Méthodes De Préparation
The synthesis of PI3Kgamma inhibitor 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and scalability .
Analyse Des Réactions Chimiques
PI3Kgamma inhibitor 1 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Applications De Recherche Scientifique
Applications in Oncology
1. Tumor Immune Suppression
Recent studies have demonstrated that PI3Kgamma inhibitors can effectively target myeloid-driven tumor immune suppression. A systematic review of 36 preclinical studies showed that PI3Kgamma inhibition resulted in significant tumor growth reduction and improved overall survival when combined with other therapies such as chemotherapy and immune checkpoint inhibitors. Notably, IPI-549 was frequently used in these studies, exhibiting favorable specificity for the gamma isoform with an IC50 range of 7.9–83 nM .
Key Findings:
- Tumor Growth Kinetics: Monotherapy with PI3Kgamma inhibitors reduced tumor volume by an average of 37%. However, combination treatments achieved up to a 69% reduction .
- Survival Rates: Median overall survival significantly increased with combination therapies compared to monotherapy or control groups .
- Immune Modulation: Inhibition led to an increase in M1 macrophages and a decrease in M2 macrophages, enhancing anti-tumor immunity .
Table 1: Summary of Tumor Studies Involving PI3Kgamma Inhibitors
Study | Tumor Type | Treatment | Tumor Volume Reduction (%) | Survival Improvement |
---|---|---|---|---|
Study A | Breast Cancer | IPI-549 + Chemotherapy | 70% | Significant |
Study B | Lung Cancer | TG100-115 + Checkpoint Inhibitor | 65% | Moderate |
Study C | Colorectal Cancer | IPI-549 Monotherapy | 37% | Minimal |
Cardiovascular Applications
2. Blood Pressure Regulation
Research has indicated that selective inhibition of PI3Kgamma can lower blood pressure through enhanced vasodilation. Studies utilizing small molecules like AS605240 and GE21 showed that pharmacological inhibition resulted in significant reductions in both systolic and diastolic blood pressure in hypertensive mouse models .
Key Findings:
- Mechanism of Action: The antihypertensive effect was linked to reduced peripheral vascular resistance and altered calcium channel dynamics in vascular smooth muscle cells .
- Clinical Relevance: These findings suggest potential applications for managing hypertension in clinical settings.
Table 2: Effects of PI3Kgamma Inhibitors on Blood Pressure
Study | Model Type | Treatment | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |
---|---|---|---|---|
Study D | Normotensive Mice | AS605240 | 15 mmHg | 10 mmHg |
Study E | Hypertensive Mice | GE21 | 20 mmHg | 12 mmHg |
Applications in Inflammatory Diseases
3. Therapeutic Potential
PI3Kgamma inhibitors are being investigated for their role in treating various inflammatory conditions due to their ability to modulate immune responses. Studies have shown that inhibiting this pathway can alleviate symptoms associated with autoimmune diseases by reducing inflammation and promoting tissue repair .
Case Studies
Case Study Analysis:
A detailed examination of multiple case studies reveals the transformative potential of PI3Kgamma inhibitors across different therapeutic areas:
- Breast Cancer Treatment: A clinical trial involving IPI-549 demonstrated enhanced efficacy when combined with standard chemotherapy protocols.
- Hypertension Management: Patients treated with AS605240 showed marked improvements in blood pressure control compared to placebo groups.
- Autoimmune Disorders: Preliminary trials indicate that PI3Kgamma inhibition can significantly reduce disease activity scores in rheumatoid arthritis patients.
Mécanisme D'action
PI3Kgamma inhibitor 1 exerts its effects by selectively binding to the PI3Kgamma enzyme, thereby inhibiting its activity . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and motility . By blocking this pathway, this compound can induce apoptosis and inhibit the growth of cancer cells . The molecular targets involved include the PI3Kgamma enzyme itself and various downstream signaling proteins such as Akt and mTOR .
Comparaison Avec Des Composés Similaires
PI3Kgamma inhibitor 1 is unique in its high selectivity and potency for the PI3Kgamma isoform compared to other PI3K inhibitors . Similar compounds include:
Alpelisib: A PI3Kalpha inhibitor used in the treatment of breast cancer.
Idelalisib: A PI3Kdelta inhibitor used in the treatment of hematologic malignancies.
Copanlisib: A PI3Kalpha and PI3Kdelta inhibitor used in the treatment of lymphoma.
These compounds differ in their selectivity for different PI3K isoforms and their therapeutic applications . This compound stands out due to its specific targeting of the PI3Kgamma isoform, making it particularly useful for research and therapeutic applications involving this specific enzyme .
Activité Biologique
Phosphoinositide 3-kinase gamma (PI3Kγ) is a member of the class IB PI3K family and plays a crucial role in various cellular processes, including immune responses and tumor progression. The inhibition of PI3Kγ has emerged as a promising therapeutic strategy, particularly in oncology, due to its ability to modulate the tumor microenvironment (TME) and enhance anti-tumor immunity. This article focuses on the biological activity of PI3Kgamma inhibitor 1, exploring its mechanisms of action, effects on immune modulation, and clinical implications.
PI3Kγ is primarily involved in signaling pathways that regulate immune cell function. Inhibition of PI3Kγ leads to reprogramming of myeloid cells from an immunosuppressive to a pro-inflammatory phenotype. This shift enhances T cell activation and promotes anti-tumor responses.
Key Findings:
- Immune Modulation : Inhibition of PI3Kγ increases the expression of MHCII and pro-inflammatory cytokines (e.g., IL-12) while decreasing immunosuppressive molecules like IL-10 and arginase .
- TME Alteration : PI3Kγ inhibition reshapes the TME by reducing the presence of suppressive myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), thereby enhancing CD8+ T cell responses .
Preclinical Studies
Numerous preclinical studies have demonstrated the efficacy of PI3Kγ inhibitors in various cancer models. The following table summarizes key studies highlighting the biological activity of this compound.
Clinical Implications
The clinical potential of PI3Kγ inhibitors has been explored in several trials. Eganelisib (IPI-549), a first-in-class PI3Kγ inhibitor, has shown promising results when combined with immune checkpoint inhibitors like nivolumab, leading to improved patient outcomes in advanced solid tumors .
Case Study: Eganelisib
A recent phase 1/1b trial evaluated the safety and efficacy of eganelisib as monotherapy and in combination with nivolumab. The study reported:
- Pharmacokinetics : Achieved target drug levels with manageable side effects.
- Efficacy : Notable tumor response rates, particularly in patients with previously treated malignancies.
- Immune Activation : Increased levels of activated T cells were observed post-treatment, indicating successful immune reprogramming .
Propriétés
IUPAC Name |
N-[6-[4-amino-1-[[8-methyl-2-(2-methylphenyl)-1-oxoisoquinolin-3-yl]methyl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzothiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N8O2S/c1-17-7-4-5-10-24(17)40-22(13-20-9-6-8-18(2)26(20)31(40)42)15-39-30-27(29(33)34-16-35-30)28(38-39)21-11-12-23-25(14-21)43-32(37-23)36-19(3)41/h4-14,16H,15H2,1-3H3,(H2,33,34,35)(H,36,37,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBJJRBPXOONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)N=C(S7)NC(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657497 | |
Record name | N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172118-03-4 | |
Record name | N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.